Thalidomide-propargyl-O-PEG5-OH

Description

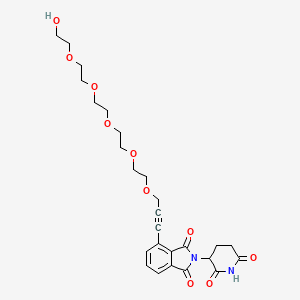

Thalidomide-propargyl-O-PEG5-OH is a bifunctional small-molecule compound designed for applications in targeted protein degradation (e.g., PROTACs) and bioconjugation. Its structure integrates three key elements:

- Thalidomide moiety: Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling recruitment of target proteins for proteasomal degradation .

- PEG5 spacer: A 5-unit polyethylene glycol (PEG) chain that enhances solubility, reduces steric hindrance, and modulates pharmacokinetics .

- Propargyl group: An alkyne functional group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation to azide-modified biomolecules .

This compound’s design balances CRBN-binding affinity, linker flexibility, and reactivity, making it a versatile tool in drug discovery.

Properties

Molecular Formula |

C26H32N2O10 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |

InChI |

InChI=1S/C26H32N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,6-18H2,(H,27,30,31) |

InChI Key |

MKGZJOKXZBWJOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-propargyl-O-PEG5-OH typically involves the following steps:

Thalidomide Synthesis: Thalidomide is synthesized through the condensation of phthalic anhydride with glutamic acid, followed by cyclization.

Propargylation: The thalidomide is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propargyl group.

PEGylation: The final step involves the attachment of a PEG5 linker to the propargylated thalidomide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. This often involves the use of automated synthesizers and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Thalidomide-propargyl-O-PEG5-OH can undergo various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form an epoxide or a carbonyl compound.

Reduction: The nitro group in thalidomide can be reduced to an amine.

Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Epoxides or carbonyl compounds.

Reduction: Amines.

Substitution: Various substituted thalidomide derivatives.

Scientific Research Applications

Thalidomide-propargyl-O-PEG5-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of protein-protein interactions and as a tool in chemical biology.

Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.

Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Thalidomide-propargyl-O-PEG5-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation. This mechanism is crucial for its therapeutic effects, particularly in the treatment of multiple myeloma and other cancers .

Comparison with Similar Compounds

Structural Variations in PEG Length and Functional Groups

Key analogs differ in PEG chain length, terminal groups, and substituents, which influence solubility, stability, and biological activity:

Key Findings :

Comparison with Pomalidomide-Based Analogs

Pomalidomide, a CRBN-binding analog of thalidomide with higher potency, is used in compounds like Pomalidomide-PEG2-azide (CAS 2267306-14-7) and Pomalidomide-PEG3-C2-NH2 TFA (CAS 2414913-97-4). These derivatives exhibit:

Role of Propargyl in Receptor Interactions

Evidence from (–)-epicatechin-propargyl derivatives (e.g., Epi-4-prop) suggests that propargyl groups enhance receptor-binding interactions via alkyne-mediated hydrophobic or π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.